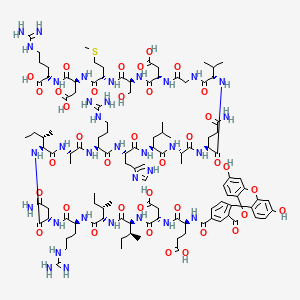

Bid BH3 (80-99), FAM labeled

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C116H171N33O38S |

|---|---|

Molecular Weight |

2667.9 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C116H171N33O38S/c1-14-53(8)89(147-104(176)74(43-82(118)154)142-96(168)67(21-18-35-127-114(121)122)138-109(181)90(54(9)15-2)149-110(182)91(55(10)16-3)148-105(177)77(46-87(162)163)144-97(169)69(30-32-84(156)157)136-94(166)58-23-26-63-62(39-58)112(185)187-116(63)64-27-24-60(151)41-79(64)186-80-42-61(152)25-28-65(80)116)108(180)132-57(12)93(165)134-66(20-17-34-126-113(119)120)95(167)141-73(40-59-47-125-50-130-59)101(173)140-72(38-51(4)5)100(172)131-56(11)92(164)135-68(29-31-81(117)153)99(171)146-88(52(6)7)107(179)129-48-83(155)133-75(44-85(158)159)102(174)145-78(49-150)106(178)137-70(33-37-188-13)98(170)143-76(45-86(160)161)103(175)139-71(111(183)184)22-19-36-128-115(123)124/h23-28,39,41-42,47,50-57,66-78,88-91,150-152H,14-22,29-38,40,43-46,48-49H2,1-13H3,(H2,117,153)(H2,118,154)(H,125,130)(H,129,179)(H,131,172)(H,132,180)(H,133,155)(H,134,165)(H,135,164)(H,136,166)(H,137,178)(H,138,181)(H,139,175)(H,140,173)(H,141,167)(H,142,168)(H,143,170)(H,144,169)(H,145,174)(H,146,171)(H,147,176)(H,148,177)(H,149,182)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,183,184)(H4,119,120,126)(H4,121,122,127)(H4,123,124,128)/t53-,54-,55-,56-,57-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,88-,89-,90-,91-/m0/s1 |

InChI Key |

LPYGCOPVEHQUSA-GVUDQSTCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origin of Product |

United States |

Foundational & Exploratory

The Pro-Apoptotic Powerhouse: A Technical Guide to the Bid BH3 (80-99) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bid BH3 (80-99) peptide is a synthetically accessible and potent tool in the study of apoptosis, or programmed cell death. Derived from the BH3 (Bcl-2 homology 3) domain of the full-length Bid (BH3 interacting-domain death agonist) protein, this 20-amino acid peptide encapsulates the core pro-apoptotic functionality of its parent molecule.[1][2][3][4] In the intricate dance of life and death at the cellular level, the Bcl-2 family of proteins plays a pivotal role, and the Bid BH3 peptide acts as a key activator of the apoptotic cascade. This technical guide provides an in-depth exploration of the function, mechanism, and experimental application of the Bid BH3 (80-99) peptide, offering valuable insights for researchers in cancer biology and drug discovery.

Core Function: A Mimic of the Natural Death Signal

The primary function of the Bid BH3 (80-99) peptide is to mimic the action of the truncated Bid (tBid) protein, a potent activator of the intrinsic apoptotic pathway.[1][2][3][4] Full-length Bid is cleaved and activated by caspases, primarily caspase-8, in response to extrinsic death signals. This cleavage exposes the BH3 domain, enabling tBid to translocate to the mitochondria and initiate apoptosis. The Bid BH3 (80-99) peptide, with the sequence EDIIRNIARHLAQVGDSMDR, effectively bypasses the need for this upstream activation, directly engaging the core apoptotic machinery.[1]

Its mechanism of action is twofold:

-

Direct Activation of Pro-Apoptotic Effectors: The Bid BH3 peptide can directly bind to and activate the pro-apoptotic effector proteins Bax and Bak.[1][2][3][4] This interaction induces a conformational change in Bax and Bak, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. This permeabilization is a critical "point of no return" in apoptosis, as it allows the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Inhibition of Anti-Apoptotic Proteins: The Bid BH3 peptide can also bind to and inhibit the function of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1.[1][3] By sequestering these pro-survival proteins, the Bid BH3 peptide liberates Bax and Bak from their inhibitory grasp, further promoting apoptosis.

Quantitative Binding Affinities

The efficacy of the Bid BH3 (80-99) peptide is rooted in its specific and high-affinity interactions with various Bcl-2 family members. The dissociation constant (Kd) is a measure of this binding affinity, with lower values indicating a stronger interaction. The following table summarizes the reported Kd values for the interaction of the Bid BH3 (80-99) peptide with key Bcl-2 family proteins.

| Interacting Protein | Binding Affinity (Kd) | Experimental Method |

| Mcl-1 | ~0.83 µM | Isothermal Titration Calorimetry (ITC)[5] |

| Bcl-2 | 50 - 10,000 nM | Various (Compiled Data)[6][7] |

| Bcl-xL | Not explicitly found for 80-99 fragment | |

| Bax | Weakly binds (Kd > 20 µM) | Fluorescence Polarization[8] |

| Bak | Weakly binds (Kd > 20 µM) | Fluorescence Polarization[8] |

Note: Binding affinities can vary depending on the specific experimental conditions, including the exact length of the peptide used and the assay methodology. The data presented here is a compilation from various sources and should be considered as a guide.

Signaling Pathways and Experimental Workflows

The intricate signaling network governing apoptosis can be visualized to better understand the role of the Bid BH3 (80-99) peptide.

Experimental workflows are crucial for studying the interactions of the Bid BH3 (80-99) peptide. Below is a generalized workflow for a binding assay.

Detailed Experimental Protocols

Precise experimental design is paramount for obtaining reliable and reproducible data. The following are detailed methodologies for key experiments involving the Bid BH3 (80-99) peptide.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified Bid BH3 (80-99) peptide (lyophilized)

-

Purified target Bcl-2 family protein (e.g., Mcl-1)

-

ITC buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4), filtered and degassed

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation:

-

Dissolve the lyophilized Bid BH3 (80-99) peptide in the ITC buffer to a final concentration of 200-500 µM.

-

Dialyze the target Bcl-2 family protein against the ITC buffer overnight at 4°C to ensure buffer matching.

-

Determine the precise concentrations of both the peptide and the protein using a spectrophotometer (A280 for protein, or a specific assay for the peptide).

-

Prepare the final protein solution in the ITC buffer at a concentration of 20-50 µM.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Load the Bcl-2 family protein solution into the sample cell of the calorimeter.

-

Load the Bid BH3 (80-99) peptide solution into the injection syringe.

-

Perform an initial injection of a small volume (e.g., 0.5-1 µL) to account for initial mixing effects, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, and ΔH.

-

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule (the tracer) to a larger molecule.

Materials:

-

Fluorescently labeled Bid BH3 (80-99) peptide (e.g., with FITC or FAM)

-

Purified target Bcl-2 family protein

-

FP assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.5)

-

Black, low-binding microplates (e.g., 96- or 384-well)

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Assay Setup:

-

Prepare a serial dilution of the unlabeled Bid BH3 (80-99) peptide (for competition assays) or the target Bcl-2 family protein (for direct binding assays) in the FP assay buffer.

-

Prepare a solution of the fluorescently labeled Bid BH3 (80-99) peptide at a constant low concentration (e.g., 1-10 nM) in the same buffer.

-

-

Direct Binding Assay:

-

Add a fixed volume of the fluorescently labeled peptide to each well of the microplate.

-

Add increasing concentrations of the target Bcl-2 family protein to the wells.

-

Include control wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of the protein (for maximum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Competition Assay:

-

Add a fixed concentration of the target Bcl-2 family protein and the fluorescently labeled peptide to each well.

-

Add increasing concentrations of the unlabeled Bid BH3 (80-99) peptide to the wells.

-

Incubate as described above.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization of each well using the plate reader.

-

For direct binding assays, plot the change in polarization against the protein concentration and fit the data to a saturation binding curve to determine the Kd.

-

For competition assays, plot the polarization against the concentration of the unlabeled peptide and fit the data to a competition binding curve to determine the IC50, from which the Ki (an estimate of Kd) can be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.

Materials:

-

Purified Bid BH3 (80-99) peptide (with a suitable tag for immobilization, e.g., biotin, or for direct amine coupling)

-

Purified target Bcl-2 family protein

-

SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Sensor chip (e.g., CM5 for amine coupling, or a streptavidin-coated chip for biotinylated peptide)

-

SPR instrument

Protocol:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with the running buffer.

-

Immobilize the Bid BH3 (80-99) peptide onto the sensor chip surface according to the manufacturer's instructions for the chosen chemistry (e.g., amine coupling or streptavidin-biotin capture).

-

Deactivate any remaining active groups on the surface.

-

A reference flow cell should be prepared in parallel (e.g., by performing the activation and deactivation steps without peptide immobilization) to subtract non-specific binding.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the target Bcl-2 family protein in the running buffer over a suitable concentration range (e.g., from 0.1x to 10x the expected Kd).

-

Inject the protein solutions over both the ligand and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

After the injection, allow the buffer to flow over the chip to monitor the dissociation phase.

-

Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution that removes the bound analyte without denaturing the immobilized ligand.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Conclusion

The Bid BH3 (80-99) peptide is an invaluable tool for dissecting the molecular mechanisms of apoptosis. Its ability to potently and specifically activate the intrinsic apoptotic pathway makes it a cornerstone for both basic research into cell death and for the development of novel anti-cancer therapeutics. By understanding its function, binding kinetics, and the experimental methodologies to study its interactions, researchers can effectively harness the power of this peptide to advance our understanding of and ability to manipulate this fundamental biological process.

References

- 1. Bid BH3 (80-99) - 1 mg [eurogentec.com]

- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genscript.com [genscript.com]

- 5. Apoptotic Regulation by MCL-1 through Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the FAM-Labeled Bid BH3 Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The regulation of apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is a hallmark of diseases such as cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are the principal regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic members. The BH3 (Bcl-2 Homology 3) domain is the essential protein-protein interaction motif through which these proteins interact. The FAM-labeled Bid BH3 peptide is a powerful chemical probe designed to investigate these interactions with high precision. This guide details the core principle of its application, primarily through Fluorescence Polarization (FP), provides quantitative binding data, outlines experimental protocols for its use, and visualizes the underlying biological and experimental frameworks.

The Role of Bid and the Bcl-2 Family in Apoptosis

The Bcl-2 family consists of three factions that govern mitochondrial integrity:

-

Anti-apoptotic (Pro-survival) Proteins: Members like Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1 prevent apoptosis by sequestering their pro-apoptotic counterparts.[1]

-

Pro-apoptotic Effector Proteins: Bax and Bak, upon activation, oligomerize at the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[2][3][4]

-

BH3-only Proteins: These proteins, including Bid, Bim, Puma, and Bad, act as sentinels for cellular stress.[1] Upon receiving an apoptotic stimulus, they either directly activate Bax/Bak or neutralize the anti-apoptotic proteins, thereby liberating the effectors.[3]

Bid (BH3-interacting domain death agonist) is a unique BH3-only protein that links the extrinsic (death receptor) pathway to the intrinsic (mitochondrial) pathway.[5][6] Following cleavage by caspase-8, its truncated form, tBid, translocates to the mitochondria to potently engage both anti-apoptotic proteins and directly activate Bax and Bak.[3] A synthetic peptide corresponding to the Bid BH3 domain can therefore mimic this critical pro-apoptotic signal.

Core Principle: Fluorescence Polarization (FP)

The primary application of the FAM-labeled Bid BH3 peptide is in Fluorescence Polarization (FP) assays. FP is a robust, homogeneous technique used to monitor molecular binding events in solution.[7]

The principle is based on the rotational dynamics of a fluorescent molecule:

-

Low Polarization State: A small, fluorescently-labeled molecule, such as the FAM-Bid BH3 peptide, tumbles rapidly in solution. When excited with plane-polarized light, the emitted light is largely depolarized because the molecule has rotated significantly between excitation and emission. This results in a low FP value.[7][8][9][10]

-

High Polarization State: When the FAM-Bid BH3 peptide binds to a much larger protein (e.g., Bcl-xL), the resulting complex tumbles much more slowly. This restricted motion means the emitted light remains highly polarized relative to the excitation plane, yielding a high FP value.[7][8][9][10]

The change in polarization is directly proportional to the fraction of the fluorescent peptide that is bound.[9] This principle allows for direct measurement of binding affinity and is highly amenable to high-throughput screening (HTS) in a competitive format.[7][11] In a competitive assay, a test compound that disrupts the peptide-protein interaction will cause a decrease in the FP signal, identifying it as a potential inhibitor.

Quantitative Data: Binding Affinities

The Bid BH3 peptide exhibits a distinct binding profile against the anti-apoptotic Bcl-2 family members. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction. The data below is compiled from various studies employing fluorescence polarization and other biophysical methods.

| Pro-Apoptotic Peptide | Anti-Apoptotic Protein | Dissociation Constant (Kd) in nM |

| Bid BH3 | Bcl-xL | 2.1 |

| Bcl-2 | 5.8 | |

| Mcl-1 | 830 | |

| Bcl-w | 2.4 | |

| Bfl-1 | 2200 | |

| Puma BH3 (for comparison) | Bcl-xL | 0.4 |

| Bcl-2 | 0.5 | |

| Mcl-1 | 0.5 | |

| Bcl-w | 0.4 | |

| Bfl-1 | 2.1 | |

| Bad BH3 (for comparison) | Bcl-xL | 21.48 |

| Bcl-2 | 200 | |

| Bcl-w | 100 | |

| Mcl-1 | No Binding | |

| Bfl-1 | No Binding |

Note: Absolute values can vary between experimental setups. The data presented is a representative consensus from multiple sources to illustrate relative binding profiles.[12][13][14]

Experimental Protocols

Direct Binding Assay using Fluorescence Polarization

This protocol determines the binding affinity (Kd) of the FAM-Bid BH3 peptide for an anti-apoptotic protein.

Materials:

-

FAM-labeled Bid BH3 Peptide (e.g., Anaspec, #AS-61343)

-

Purified recombinant anti-apoptotic protein (e.g., Bcl-xL)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 or similar non-ionic detergent.

-

Black, low-volume 384-well microplates (e.g., Corning #3573)

-

Microplate reader with fluorescence polarization optics (Excitation: 485 nm, Emission: 520-535 nm for FAM)

Methodology:

-

Peptide Preparation: Prepare a 2X working stock of FAM-Bid BH3 peptide at 4 nM in Assay Buffer.

-

Protein Titration: Perform a serial dilution of the anti-apoptotic protein in Assay Buffer. Start from a high concentration (e.g., 400 nM) and perform 1:2 dilutions to generate a 12-point curve. The final point should be buffer alone (0 nM protein). These are the 2X protein stocks.

-

Assay Assembly: In the 384-well plate, add 10 µL of each 2X protein dilution to triplicate wells.

-

Initiate Binding: Add 10 µL of the 2X FAM-Bid BH3 peptide stock to all wells. The final volume will be 20 µL, and the final peptide concentration will be 2 nM.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization (in millipolarization units, mP) on the plate reader.

-

Data Analysis: Plot the mP values against the protein concentration. Fit the data to a one-site binding equation using graphing software (e.g., GraphPad Prism) to determine the Kd.

Competitive Binding Assay for Inhibitor Screening

This protocol is used to determine the potency (IC50) of a test compound that inhibits the peptide-protein interaction.

Materials:

-

All materials from Protocol 5.1.

-

Test compounds (potential inhibitors) dissolved in DMSO.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X working stock of FAM-Bid BH3 peptide at 4 nM in Assay Buffer.

-

Prepare a 2X working stock of the anti-apoptotic protein at a concentration equal to its Kd or slightly above (e.g., if Kd is 2 nM, use a 4 nM stock for a final concentration of 2 nM).

-

-

Compound Titration: Perform a serial dilution of the test compounds in Assay Buffer (or DMSO, ensuring the final DMSO concentration is consistent across all wells and typically <1%).

-

Assay Assembly:

-

Add 5 µL of the serially diluted test compounds to the wells.

-

Add 5 µL of the 2X anti-apoptotic protein stock to all wells (except "free peptide" controls).

-

Incubate for 15-30 minutes at room temperature.

-

Add 10 µL of the 2X FAM-Bid BH3 peptide stock to initiate the competition.

-

-

Controls:

-

Bound Control (High Signal): 5 µL Buffer/DMSO + 5 µL 2X Protein + 10 µL 2X Peptide.

-

Free Control (Low Signal): 10 µL Buffer/DMSO + 10 µL 2X Peptide.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Measurement: Read the fluorescence polarization (mP) on the plate reader.

-

Data Analysis: Normalize the data using the high and low controls. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Signaling Pathway Context

The Bid BH3 peptide functions as a tool by mimicking a key step in the intrinsic apoptosis pathway. This pathway is initiated by various cellular stresses and converges on the mitochondria.

In this pathway, activated tBid can either inhibit anti-apoptotic proteins like Bcl-xL, releasing Bax/Bak from sequestration, or it can directly engage and activate Bax/Bak.[2][3] The FAM-labeled Bid BH3 peptide is used to probe the first of these interactions: the binding and neutralization of anti-apoptotic Bcl-2 family members.

References

- 1. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Bid BH3 (80-99), FAM labeled - 0.5 mg [anaspec.com]

- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 8. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Bid BH3 Domain (Residues 80-99)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BH3-interacting domain death agonist (Bid) is a pro-apoptotic protein belonging to the Bcl-2 family, specifically the "BH3-only" subgroup.[1][2] These proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[3][4] Bid uniquely serves as a sentinel, connecting the extrinsic apoptosis pathway (initiated by death receptors like Fas) to the mitochondrial machinery.[3][5] Upon activation by caspase-8, Bid is cleaved into a larger C-terminal fragment known as tBid (truncated Bid), which translocates to the mitochondria.[4][6] The pro-apoptotic function of Bid and tBid is mediated by its Bcl-2 homology 3 (BH3) domain.[4][7] This guide focuses on the core 20-amino acid sequence of the human Bid BH3 domain, encompassing residues 80-99.

Human Bid BH3 Domain Sequence (Residues 80-99):

The canonical amino acid sequence for this critical region is:

-

Single-Letter Code: EDIIRNIARHLAQVGDSMDR[8]

-

Three-Letter Code: H-Glu-Asp-Ile-Ile-Arg-Asn-Ile-Ala-Arg-His-Leu-Ala-Gln-Val-Gly-Asp-Ser-Met-Asp-Arg-OH[8]

Mechanism of Action

The Bid BH3 domain is essential for its pro-apoptotic activity. Following cleavage of full-length Bid, the BH3 domain in the tBid fragment becomes exposed, enabling it to interact with other Bcl-2 family members at the mitochondrial outer membrane.[4] Its primary roles are:

-

Direct Activation of Effector Proteins: The Bid BH3 domain can directly bind to and activate the effector proteins Bax and Bak.[1][9] This interaction induces a conformational change in Bax and Bak, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane (MOMP).[1][3][9]

-

Inhibition of Anti-Apoptotic Proteins: The Bid BH3 domain also binds with high affinity to anti-apoptotic proteins like Bcl-xL and Bcl-2.[10][11] This sequesters the pro-survival proteins, preventing them from inhibiting Bax and Bak, thereby further promoting apoptosis.[12]

The release of mitochondrial intermembrane space proteins, such as cytochrome c, through the Bax/Bak pores activates the caspase cascade, culminating in controlled cell death.[4][13]

Quantitative Interaction Data

The binding affinity of the Bid BH3 domain to various Bcl-2 family members is a critical determinant of its function. These interactions are frequently studied using synthetic peptides corresponding to the BH3 domain. Below is a summary of reported binding affinities.

| Interacting Protein | Bid BH3 Peptide/Fragment | Method | Dissociation Constant (Kd) | Reference |

| Bcl-xL | tBid (full length) | ITC | 27.2 ± 0.5 nM | [6] |

| Bcl-xL | Bid (61-104) | ITC | 30.58 nM (at pH 7) | [6] |

| Bcl-xL | FITC-labeled Bid BH3 peptide | FP | 3.36 nM | [14] |

-

ITC: Isothermal Titration Calorimetry

-

FP: Fluorescence Polarization

Signaling Pathway and Logic

The Bid BH3 domain is a central node in the apoptotic signaling network, linking extrinsic death signals to intrinsic mitochondrial execution.

Caption: Bid-mediated apoptosis signaling pathway.

Experimental Protocols

Studying the interactions of the Bid BH3 domain requires robust biophysical and biochemical assays. Fluorescence Polarization (FP) is a widely used, high-throughput method to quantify these protein-peptide interactions in solution.

Protocol: Competitive Fluorescence Polarization (FP) Binding Assay

This protocol is designed to determine the binding affinity (e.g., IC50, Ki) of an unlabeled test compound (or peptide) for a Bcl-2 family protein by measuring its ability to displace a fluorescently-labeled Bid BH3 probe.

1. Materials and Reagents:

-

Target Protein: Purified recombinant anti-apoptotic protein (e.g., Bcl-xL).

-

Fluorescent Probe: Synthetic Bid BH3 (80-99) peptide labeled with a fluorophore (e.g., 5-FAM, FITC).[15][16]

-

Test Compound: Unlabeled competitor peptide or small molecule inhibitor.

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) supplemented with 0.01% Tween-20 or 0.1% BSA to prevent non-specific binding.

-

Microplates: Low-binding, black, 96-well or 384-well microplates.

-

Plate Reader: Equipped with polarization filters for the chosen fluorophore.

2. Experimental Procedure:

-

Step 1: Determine Optimal Probe Concentration:

-

Prepare a serial dilution of the target protein (e.g., Bcl-xL) in assay buffer.

-

Add a fixed, low nanomolar concentration of the fluorescent Bid BH3 probe to all wells.

-

Incubate at room temperature for 1 hour to reach equilibrium.

-

Measure fluorescence polarization. The polarization value will increase as more probe binds to the protein.

-

Plot the FP signal (in millipolarization units, mP) against the protein concentration and fit the data to a saturation binding curve to determine the Kd between the probe and the protein.[14][17] For subsequent competition assays, use a protein concentration that results in ~70-80% of the maximal FP signal.

-

-

Step 2: Competition Assay:

-

Prepare a serial dilution of the unlabeled test compound.

-

In the microplate wells, add the fixed concentrations of the target protein and fluorescent Bid BH3 probe determined in Step 1.

-

Add the serial dilutions of the test compound. Include controls for "no inhibition" (probe + protein, no competitor) and "full inhibition" (probe only).

-

Incubate at room temperature for 1 hour.

-

Measure fluorescence polarization.

-

3. Data Analysis:

-

The FP signal will decrease as the test compound displaces the fluorescent probe from the target protein.[15]

-

Plot the FP signal against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the bound probe.

-

The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.

Experimental Workflow Diagram

References

- 1. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BH3-only proteins that bind pro-survival Bcl-2 family members fail to induce apoptosis in the absence of Bax and Bak - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bid Protein: A Participant in the Apoptotic Network with Roles in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mapping the interaction of pro-apoptotic tBID with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the BH3 (Bcl-2 homology 3) domain in the regulation of apoptosis and Bcl-2-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bid BH3 (80-99) - 1 mg [eurogentec.com]

- 9. Stepwise activation of BAX and BAK by tBID, BIM, and PUMA initiates mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BCL‐2‐family protein tBID can act as a BAX‐like effector of apoptosis | The EMBO Journal [link.springer.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The roles of Bid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bid BH3 (80-99), FAM labeled - 0.5 mg [anaspec.com]

- 17. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

role of Bid BH3 in the mitochondrial apoptosis pathway

An In-Depth Technical Guide on the Core Role of Bid BH3 in the Mitochondrial Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BH3 interacting-domain death agonist (Bid) protein is a critical sentinel in the landscape of programmed cell death. As a member of the "BH3-only" subgroup of the Bcl-2 family, Bid functions as a crucial link between the extrinsic death receptor-mediated and the intrinsic mitochondrial-mediated apoptotic pathways.[1][2][3] Activation of cell surface death receptors, such as Fas or TNFR1, triggers a caspase cascade that leads to the proteolytic cleavage of Bid into its active form, truncated Bid (tBid).[4][5] tBid then translocates to the mitochondria, where its exposed BH3 domain engages with the pro-apoptotic effector proteins Bax and Bak.[6][7][8] This interaction induces a conformational change in Bax and Bak, promoting their oligomerization and the subsequent formation of pores in the outer mitochondrial membrane (MOM), an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[1][9] MOMP is the pivotal point-of-no-return in apoptosis, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately culminating in the activation of executioner caspases and cell demise.[10] This guide provides a detailed examination of the molecular mechanisms governing Bid/tBid function, quantitative insights into its interactions, and key experimental protocols for its study.

The Bid Protein: Structure and Activation

Bid is a pro-apoptotic protein belonging to the Bcl-2 family, characterized by the presence of a single Bcl-2 homology 3 (BH3) domain.[1] In healthy cells, Bid exists as an inactive, predominantly cytosolic protein. It serves as a latent sensor for death signals emanating from the extrinsic pathway.

Proteolytic Activation by Caspase-8

The primary mechanism of Bid activation is through proteolytic cleavage by caspase-8.[11][12] The extrinsic apoptosis pathway is initiated by the binding of ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[4][13] This engagement leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC), where procaspase-8 undergoes auto-activation.[4][5]

Active caspase-8 then cleaves the full-length Bid protein (p22) at an aspartic acid residue (D60 in humans) to generate two fragments: a larger C-terminal fragment p15 (B1577198), known as truncated Bid (tBid), and a smaller N-terminal fragment p7.[5][14] The cleavage exposes the critical BH3 domain within tBid, which is essential for its pro-apoptotic function.[15] While caspase-8 is the primary activator, other proteases like caspase-3 and granzyme B can also cleave Bid, linking other cell death pathways to mitochondrial apoptosis.[12][16][17]

Translocation to the Mitochondria

Following cleavage, tBid translocates from the cytosol to the outer mitochondrial membrane (OMM).[18][19] This process is a prerequisite for its interaction with other Bcl-2 family members residing at the mitochondria. Upon binding to the mitochondrial membrane, tBid undergoes a structural reorganization that further stabilizes the exposure of its BH3 domain, priming it for interaction with its targets.[15]

Mechanism of Action at the Mitochondria

At the mitochondrial surface, tBid orchestrates the permeabilization of the outer membrane through two primary, non-mutually exclusive mechanisms: direct activation of effectors and neutralization of anti-apoptotic proteins.

Direct Activation of Bax and Bak

The canonical function of tBid is the direct activation of the pro-apoptotic effector proteins Bax and Bak.[7][8]

-

Bax Activation: Inactive Bax is typically found in the cytosol.[20] tBid can act as a membrane receptor for Bax, facilitating its translocation to and insertion into the OMM.[20] The BH3 domain of tBid binds to a hydrophobic groove on the Bax protein, inducing a significant conformational change.[21] This change exposes the Bax BH3 domain, allowing it to engage with another activated Bax molecule, initiating the process of homo-oligomerization and pore formation.[9]

-

Bak Activation: Bak is constitutively located at the OMM, where it is held in an inactive state, often by anti-apoptotic proteins like Mcl-1 and Bcl-xL.[20] tBid's BH3 domain binds to the corresponding groove in Bak, triggering a conformational change that liberates Bak from inhibition and allows it to homo-oligomerize.[21] Studies support a "hit-and-run" model, where tBid binds to Bak, initiates the conformational change, and then dissociates, allowing the now-exposed Bak BH3 domain to interact with another Bak molecule to form oligomeric pores.[21]

Recent studies indicate a preferential activation relationship: Bid appears to more efficiently activate Bak, whereas another BH3-only protein, Bim, preferentially activates Bax.[7]

A Novel Effector-Like Function

Intriguingly, recent evidence suggests that tBid may possess a direct, Bax/Bak-independent function in promoting MOMP.[6][22] In certain contexts, tBid itself can mediate mitochondrial permeabilization and the release of pro-apoptotic factors. This previously unrecognized activity depends on its α-helix 6, which is homologous to the pore-forming regions of Bax and Bak, and can be inhibited by pro-survival Bcl-2 proteins.[22]

The Apoptotic Signaling Cascade

The following diagram illustrates the central role of Bid in connecting the extrinsic and intrinsic apoptotic pathways.

Caption: Bid connects death receptor signals to mitochondrial apoptosis.

Quantitative Data on Bid Interactions

Quantifying the interactions between Bcl-2 family proteins at the mitochondrial membrane is crucial for building accurate models of apoptosis regulation. Recent studies using single-particle detection on mitochondria-like supported lipid bilayers have provided key affinity data.

| Interacting Partners | Interaction Parameter | Value | Conditions / Notes | Source |

| tBid and Bax | 2D Dissociation Constant (KD) | ~1.6 µm-2 | Loosely membrane-associated protein conformation. | [23][24] |

| tBid and Bax | 2D Dissociation Constant (KD) | ~0.1 µm-2 | Transmembrane protein conformation. Represents a ~16-fold increase in affinity upon stable membrane insertion. | [23][24] |

| tBid and Mitochondria | Molar Ratio for Induction | 32 pmol / mg | Ratio of caspase-8-cleaved Bid to mitochondrial protein required to induce significant cytochrome c release in an in vitro assay. | [25] |

Key Experimental Protocols

The study of Bid's function relies on a set of core biochemical and cell-based assays. Detailed below are methodologies for three fundamental experiments.

In Vitro Caspase-8 Cleavage of Bid

This assay directly assesses the susceptibility of Bid to cleavage by its primary activator, caspase-8.

Objective: To determine if a Bid protein (wild-type or mutant) can be cleaved by active caspase-8 in a cell-free system.

Methodology:

-

Protein Purification: Express and purify recombinant full-length Bid protein (e.g., from E. coli).

-

Reaction Setup: In a microcentrifuge tube on ice, combine purified Bid protein (e.g., 10-20 µg) with reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10% glycerol, 1 mM DTT, pH 7.4).

-

Initiate Cleavage: Add active, purified human caspase-8 (e.g., 1 Unit) to the reaction tube. For a negative control, add buffer instead of caspase-8.

-

Incubation: Incubate the reaction at 37°C for 1 hour.[14]

-

Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Resolve the protein samples on a 12-15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Bid antibody that can detect both the full-length (p22) and the truncated (tBid, p15) forms. A successful cleavage is indicated by the disappearance of the p22 band and the appearance of the p15 band in the caspase-8 treated sample.[14][17]

Co-Immunoprecipitation (Co-IP) of tBid and Bax

This assay is used to demonstrate a direct or indirect physical interaction between tBid and Bax within a cellular context or in cell lysates.

Objective: To pull down a "bait" protein (e.g., Bax) and determine if a "prey" protein (tBid) is bound to it.

Methodology:

-

Cell Lysis: Lyse cells undergoing apoptosis (where Bid cleavage is expected) with a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) containing protease inhibitors. CHAPS is recommended as stronger detergents like Triton X-100 can artificially induce Bax conformational changes.[26]

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., anti-Bax) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform a Western blot and probe with an antibody against the "prey" protein (anti-Bid) to detect the co-precipitated tBid. A band for tBid in the Bax IP lane indicates an interaction.[27]

In Vitro Cytochrome c Release Assay

This is a functional assay to measure the ability of tBid to induce MOMP in isolated mitochondria.

Objective: To quantify the release of cytochrome c from isolated mitochondria in response to treatment with recombinant tBid.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., cultured cells or mouse liver) via differential centrifugation.[28][29] Homogenize cells/tissue in an ice-cold mitochondria isolation buffer (MIB), followed by a series of low-speed spins to pellet nuclei and cell debris, and a high-speed spin (e.g., 10,000 x g) to pellet the mitochondria.[28]

-

Reaction Setup: Resuspend the mitochondrial pellet in a reaction buffer (e.g., 25 mM HEPES-KOH, 0.1 M KCl). Aliquot a standardized amount of mitochondrial protein (e.g., 25-50 µg) into reaction tubes on ice.

-

Treatment: Add recombinant tBid (or caspase-8 plus full-length Bid) to the mitochondria at desired concentrations.[29] Include a negative control (buffer only) and a positive control (a detergent like Triton X-100 to release total cytochrome c).

-

Incubation: Incubate the reactions at 30°C for 30-60 minutes to allow for pore formation and release.[25][30]

-

Separation: Pellet the mitochondria by centrifugation at high speed (e.g., 12,000-16,000 x g) for 5 minutes at 4°C.[30]

-

Analysis: Carefully collect the supernatant, which contains the released cytosolic factors. The pellet contains the mitochondrial fraction. Analyze the amount of cytochrome c in the supernatant fraction by Western blot or a quantitative ELISA.[30] Compare the amount released by tBid to the negative and positive controls.

Caption: Workflow for the in vitro Cytochrome c Release Assay.

Conclusion and Therapeutic Implications

The BH3-only protein Bid occupies a unique and critical node in the apoptotic signaling network. Its activation by caspase-8 provides a direct and potent connection between death receptor signaling and the mitochondrial execution machinery. By directly activating Bax and Bak, tBid commits the cell to apoptosis through MOMP. Understanding the precise molecular choreography of Bid activation, translocation, and interaction with its mitochondrial targets has profound implications for drug development. Modulating Bid activity—either enhancing it to promote the death of cancer cells or inhibiting it to protect healthy cells from unwanted apoptosis (e.g., in ischemia-reperfusion injury)—represents a promising therapeutic strategy.[14][31] The continued elucidation of the quantitative and mechanistic details of the Bid BH3 domain's function will undoubtedly fuel the development of next-generation therapeutics targeting the core of the cell death pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Biochemistry, Extrinsic Pathway of Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. mdpi.com [mdpi.com]

- 6. BCL‐2‐family protein tBID can act as a BAX‐like effector of apoptosis | The EMBO Journal [link.springer.com]

- 7. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. BID BH3 interacting domain death agonist [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. blog.cellsignal.com [blog.cellsignal.com]

- 14. Mutations to Bid Cleavage Sites Protect Hepatocytes From Apoptosis After Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stepwise activation of the pro-apoptotic protein Bid at mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caspase-8 activation and bid cleavage contribute to MCF7 cellular execution in a caspase-3-dependent manner during staurosporine-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. BID is cleaved by caspase-8 within a native complex on the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Cytosolic Bax: DOES IT REQUIRE BINDING PROTEINS TO KEEP ITS PRO-APOPTOTIC ACTIVITY IN CHECK? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BCL-2-family protein tBID can act as a BAX-like effector of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Direct Measurement of the Affinity between tBid and Bax in a Mitochondria-Like Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. youtube.com [youtube.com]

- 28. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 29. Stepwise activation of the pro-apoptotic protein Bid at mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Recombinant Human BID Cytochrome c Release Assay: R&D Systems [rndsystems.com]

- 31. diabetesjournals.org [diabetesjournals.org]

An In-depth Technical Guide to FAM Fluorescence: Excitation and Emission Spectra for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) (FAM) is a widely utilized fluorescent dye in biological and biomedical research, prized for its bright green fluorescence and compatibility with common detection instrumentation. This guide provides a comprehensive overview of the core principles governing FAM fluorescence, including its excitation and emission spectra, and offers detailed protocols for its practical application. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing fluorescence-based techniques.

Core Principles of FAM Fluorescence

6-Carboxyfluorescein (6-FAM) is a derivative of fluorescein that incorporates a carboxyl group, facilitating its covalent attachment to biomolecules such as proteins and nucleic acids.[1] Its robust chemical stability and high quantum yield make it a preferred fluorophore for a variety of applications.[1] The fluorescence of FAM is, however, sensitive to its environment, particularly pH, with optimal performance observed in the pH range of 7.5 to 8.5.[2] Below pH 7, protonation of the dye can lead to a decrease in fluorescence.

Spectral Properties

The efficiency of a fluorophore is defined by several key quantitative parameters. For FAM, these properties are summarized in the table below. It is important to note that these values can be influenced by the solvent, pH, and temperature of the environment.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | [1][3] |

| Emission Maximum (λem) | ~520 nm | [1][3] |

| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | >0.9 | [1] |

| Molecular Weight | 376.32 g/mol | [3] |

Signaling Pathways and Applications

FAM is a versatile dye used in a multitude of applications, including fluorescence microscopy, flow cytometry, and notably, in nucleic acid detection assays such as quantitative polymerase chain reaction (qPCR).[1] Two common qPCR probe-based chemistries that utilize FAM are TaqMan probes and Molecular Beacons.

TaqMan Probe Signaling Pathway

TaqMan probes are dual-labeled oligonucleotides with a FAM reporter dye at the 5' end and a quencher molecule at the 3' end. The probe is designed to bind to a specific sequence within the target DNA.

In the intact probe, the quencher absorbs the energy emitted by FAM, preventing fluorescence. During the extension phase of PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the FAM dye from the quencher and resulting in a fluorescent signal that is proportional to the amount of amplified DNA.

Molecular Beacon Signaling Pathway

Molecular Beacons are hairpin-shaped oligonucleotide probes with a FAM reporter dye at the 5' end and a quencher at the 3' end. The loop portion of the hairpin is complementary to the target sequence.

In the absence of the target, the beacon remains in a closed hairpin conformation, and the fluorescence of FAM is quenched. When the beacon binds to its complementary target sequence, it undergoes a conformational change that separates the dye and quencher, leading to the emission of fluorescence.

Experimental Protocols

Measurement of FAM Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of a FAM solution using a fluorometer.

Materials:

-

6-FAM dye, solid

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (optional, for initial stock solution)

-

Fluorometer

-

Quartz cuvettes

-

Micropipettes and tips

Procedure:

-

Preparation of FAM Stock Solution:

-

Prepare a 1 mM stock solution of 6-FAM in DMSO or PBS (pH 7.4). If using solid FAM, calculate the required amount of solvent to achieve the desired concentration. For example, to make 1 mL of a 1 mM solution from a solid with a molecular weight of 376.32 g/mol , dissolve 0.376 mg of FAM in 1 mL of solvent.

-

Vortex the solution until the dye is completely dissolved. Store the stock solution at -20°C, protected from light.

-

-

Preparation of Working Solution:

-

Dilute the stock solution in PBS (pH 7.4) to a final concentration in the nanomolar to low micromolar range (e.g., 100 nM). The optimal concentration may vary depending on the instrument's sensitivity.

-

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the lamp to warm up for the manufacturer-recommended time (typically 15-30 minutes).

-

Set the instrument parameters for spectral scanning. This will include defining the excitation and emission wavelength ranges, slit widths, and integration time.

-

For Emission Spectrum: Set the excitation wavelength to the known maximum of FAM (~495 nm). Scan the emission wavelengths from approximately 500 nm to 600 nm.

-

For Excitation Spectrum: Set the emission wavelength to the known maximum of FAM (~520 nm). Scan the excitation wavelengths from approximately 450 nm to 510 nm.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

-

Data Acquisition:

-

Fill a quartz cuvette with the blank solution (PBS, pH 7.4) and place it in the fluorometer. Perform a blank subtraction to remove the background signal from the solvent.

-

Replace the blank cuvette with the cuvette containing the FAM working solution.

-

Initiate the spectral scans to acquire the excitation and emission spectra.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum intensity occurs for both the excitation and emission spectra. These are the excitation and emission maxima.

-

Quantitative PCR using FAM-labeled TaqMan Probes

This protocol provides a general framework for performing qPCR using a FAM-labeled TaqMan probe.

Materials:

-

cDNA template

-

Forward and reverse primers

-

FAM-labeled TaqMan probe

-

qPCR Master Mix (containing Taq polymerase, dNTPs, and buffer)

-

Nuclease-free water

-

qPCR instrument and compatible plates/tubes

Procedure:

-

Assay Design:

-

Design primers and a TaqMan probe specific to your target gene.

-

The probe should be labeled with FAM at the 5' end and a suitable quencher (e.g., a dark quencher) at the 3' end.

-

The melting temperature (Tm) of the probe should be 5-10°C higher than the Tm of the primers.[4]

-

-

Reaction Setup:

-

Prepare a reaction master mix containing the qPCR Master Mix, forward primer, reverse primer, TaqMan probe, and nuclease-free water. The final concentrations of primers and probe typically range from 100 to 900 nM.

-

Aliquot the master mix into your qPCR plate or tubes.

-

Add the cDNA template to each reaction well. Include no-template controls (NTCs) to check for contamination.

-

-

Thermal Cycling:

-

Set up the thermal cycling protocol on the qPCR instrument. A typical protocol includes:

-

An initial denaturation step (e.g., 95°C for 2-10 minutes).

-

40-45 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 60 seconds)

-

-

-

Ensure that the instrument is set to detect fluorescence from the FAM channel during the annealing/extension step.

-

-

Data Analysis:

-

The qPCR instrument software will generate an amplification plot, showing the increase in fluorescence over the PCR cycles.

-

Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a defined threshold.

-

Use the Ct values to quantify the initial amount of target nucleic acid in your samples.

-

Conclusion

FAM remains a cornerstone fluorophore in molecular biology and drug discovery due to its excellent spectral properties and versatility. A thorough understanding of its excitation and emission characteristics, as well as the factors that can influence its fluorescence, is crucial for designing robust and reproducible experiments. The protocols and diagrams provided in this guide offer a solid foundation for researchers to effectively utilize FAM in their fluorescence-based applications.

References

A Technical Guide to Bid BH3 (80-99) Peptide: Suppliers, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Bid BH3 (80-99) peptide, a crucial tool for studying the intrinsic apoptotic pathway. This document details reputable suppliers, typical purity levels, and provides a thorough understanding of the peptide's role in apoptosis. Furthermore, it offers detailed experimental protocols for utilizing this peptide in research settings, supported by visual workflows and pathway diagrams to facilitate experimental design and execution.

Introduction to Bid and the BH3 Domain

The BH3-interacting domain death agonist (Bid) is a pro-apoptotic member of the Bcl-2 family of proteins.[1] It plays a pivotal role in connecting the extrinsic and intrinsic apoptosis pathways.[2][3] In its inactive state, Bid resides in the cytosol. Upon activation of death receptors like Fas or TNFR1, initiator caspases, particularly caspase-8, cleave Bid into a truncated form, tBid.[4] This cleavage exposes the BH3 (Bcl-2 homology 3) domain, a short helical peptide sequence essential for its pro-apoptotic function.[1][5] The tBid then translocates to the mitochondria, where its BH3 domain interacts with and activates the pro-apoptotic effector proteins Bax and Bak.[6] This activation leads to their oligomerization, forming pores in the outer mitochondrial membrane and resulting in mitochondrial outer membrane permeabilization (MOMP).[6][7] The subsequent release of cytochrome c into the cytosol initiates the caspase cascade, culminating in apoptosis.[5] The Bid BH3 (80-99) peptide represents the minimal functional BH3 domain of the human Bid protein and is a powerful tool for directly activating the intrinsic apoptotic pathway in experimental systems.

Bid BH3 (80-99) Peptide: Supplier and Purity Overview

The Bid BH3 (80-99) peptide is commercially available from several reputable suppliers, generally with a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC). This level of purity is critical for ensuring experimental reproducibility and minimizing off-target effects. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Name | Sequence | Purity | Modifications Available |

| AnaSpec | Bid BH3 (80-99) | EDIIRNIARHLAQVGDSMDR | ≥95% (HPLC) | FAM labeled |

| MedChemExpress | Bid BH3 (80-99) | EDIIRNIARHLAQVGDSMDR | ≥95% (HPLC) | Acetate salt, FAM labeled |

| Eurogentec | Bid BH3 (80-99) | EDIIRNIARHLAQVGDSMDR | ≥95% (HPLC) | FAM labeled |

| Life Science Production | Bid BH3 Peptide | Not specified | Not specified | Contact for availability |

Signaling Pathway of Bid in Apoptosis

The following diagram illustrates the central role of Bid in linking death receptor signaling to mitochondrial-mediated apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the Bid BH3 (80-99) peptide.

BH3 Profiling Assay

BH3 profiling is a functional assay used to determine the apoptotic priming of cells, essentially measuring how close a cell is to the threshold of apoptosis.[8][9] The Bid BH3 peptide is used as a "pan-BH3" agent that can directly activate Bax/Bak and inhibit all anti-apoptotic Bcl-2 proteins.[8]

Objective: To assess the mitochondrial apoptotic priming of a cell population.

Materials:

-

Cells of interest

-

Bid BH3 (80-99) peptide (stock solution in DMSO, ≥95% purity)

-

Mannitol Experimental Buffer (MEB): 150 mM Mannitol, 10 mM HEPES-KOH (pH 7.5), 50 mM KCl, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, 5 mM Succinate.

-

Digitonin (B1670571) (stock solution in DMSO)

-

JC-1 dye or anti-cytochrome c antibody and appropriate secondary antibody

-

Plate reader or flow cytometer

Protocol:

-

Cell Preparation: Harvest and wash cells, then resuspend in MEB at a concentration of 1-2 x 10^6 cells/mL.

-

Permeabilization: Add digitonin to the cell suspension to a final concentration that permeabilizes the plasma membrane but leaves the mitochondrial outer membrane intact (typically 0.001-0.01%, requires optimization for each cell type). Incubate for 5-10 minutes on ice.

-

Peptide Treatment: In a 96-well plate, add varying concentrations of the Bid BH3 (80-99) peptide (e.g., 0.1 µM to 100 µM) to the permeabilized cells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate at room temperature or 30°C for 30-60 minutes.

-

Detection of MOMP:

-

JC-1 Staining (Plate Reader): Add JC-1 dye to each well and incubate as per the manufacturer's instructions. Measure the fluorescence at both ~590 nm (red, aggregated form in healthy mitochondria) and ~525 nm (green, monomeric form in the cytoplasm after mitochondrial depolarization). A decrease in the red/green fluorescence ratio indicates MOMP.

-

Cytochrome c Staining (Flow Cytometry): Fix and permeabilize the cells further (e.g., with 4% paraformaldehyde and 0.1% Triton X-100). Stain with an anti-cytochrome c antibody followed by a fluorescently labeled secondary antibody. Analyze by flow cytometry. A decrease in cytochrome c fluorescence indicates its release from the mitochondria.[10]

-

In Vitro Cytochrome c Release Assay

This assay directly measures the ability of the Bid BH3 peptide to induce the release of cytochrome c from isolated mitochondria.[3]

Objective: To determine the direct effect of Bid BH3 (80-99) peptide on mitochondrial integrity.

Materials:

-

Isolated mitochondria (from cell culture or tissue)

-

Bid BH3 (80-99) peptide (stock solution in DMSO, ≥95% purity)

-

Mitochondrial Incubation Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM glutamate, 2.5 mM malate, 1 mM K2HPO4, 1 mM MgCl2.

-

Centrifuge (capable of >12,000 x g)

-

SDS-PAGE and Western blotting reagents

-

Anti-cytochrome c antibody

Protocol:

-

Mitochondria Preparation: Isolate mitochondria from cells or tissues using differential centrifugation. Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).

-

Reaction Setup: In microcentrifuge tubes on ice, add a standardized amount of isolated mitochondria (e.g., 50 µg) to the mitochondrial incubation buffer.

-

Peptide Addition: Add the Bid BH3 (80-99) peptide to the tubes at various concentrations (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the reactions at 30°C for 30-60 minutes.

-

Separation of Supernatant and Pellet: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Sample Preparation: Carefully collect the supernatant (containing released cytochrome c) into a new tube. Resuspend the mitochondrial pellet in an equal volume of buffer.

-

Western Blot Analysis: Resolve the supernatant and pellet fractions by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-cytochrome c antibody. The presence of cytochrome c in the supernatant fraction indicates its release from the mitochondria.

Cell Viability Assay

This assay assesses the cytotoxic effect of the Bid BH3 (80-99) peptide on whole cells. Note that the peptide's cell permeability is low, so a cell-penetrating peptide (CPP) conjugate or a permeabilizing agent may be required for significant effects in some cell types.

Objective: To measure the effect of Bid BH3 (80-99) peptide on cell viability.

Materials:

-

Cells of interest

-

Bid BH3 (80-99) peptide (with or without a CPP tag)

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with a serial dilution of the Bid BH3 (80-99) peptide. Include appropriate vehicle and positive controls.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The Bid BH3 (80-99) peptide is an indispensable tool for researchers investigating the molecular mechanisms of apoptosis. Its ability to directly and potently activate the intrinsic apoptotic pathway provides a specific means to probe mitochondrial function and the roles of Bcl-2 family proteins in cell death. By selecting high-purity peptides from reputable suppliers and employing well-defined experimental protocols, such as those detailed in this guide, researchers can obtain reliable and reproducible data to advance our understanding of apoptosis and its implications in health and disease.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recombinant Human BID Cytochrome c Release Assay: R&D Systems [rndsystems.com]

- 4. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to dissect mitochondrial membrane permeabilization in the course of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content.sph.harvard.edu [content.sph.harvard.edu]

- 9. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]

- 10. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]

A Technical Guide to the Storage and Handling of Lyophilized FAM-Labeled Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage, handling, and utilization of lyophilized 5-Carboxyfluorescein (FAM)-labeled peptides. Adherence to these guidelines is critical for ensuring the integrity, stability, and performance of these valuable reagents in a wide range of research applications.

Introduction to FAM-Labeled Peptides

FAM-labeled peptides are synthetic peptides covalently conjugated to the fluorescent dye 5-Carboxyfluorescein. FAM is a popular green fluorophore with an excitation maximum at approximately 494 nm and an emission maximum at around 518 nm, making it compatible with standard fluorescence microscopy and flow cytometry setups.[1] These fluorescently labeled peptides are indispensable tools for visualizing and quantifying molecular interactions, cellular processes, and enzyme activities.[1]

Storage of Lyophilized FAM-Labeled Peptides

Proper storage of lyophilized FAM-labeled peptides is paramount to prevent degradation and maintain their functionality over time. The primary factors influencing stability are temperature, light, and moisture.

Temperature Recommendations

Lyophilized peptides are significantly more stable than their reconstituted counterparts.[2][3] Storing them at low temperatures minimizes chemical degradation pathways such as oxidation and hydrolysis.[3][4]

Table 1: Recommended Storage Temperatures and Expected Shelf Life for Lyophilized Peptides

| Storage Condition | Temperature | Expected Shelf Life | Notes |

| Long-Term Storage | -80°C | Several years (up to a decade) | Ideal for archival samples. Minimizes degradation significantly.[2] |

| Standard Long-Term Storage | -20°C | 3-5 years | Most common and recommended storage condition for routine use.[2][3] |

| Short-Term Storage | 2-8°C (Refrigerator) | 1-2 years | Suitable for peptides that will be used within a relatively short timeframe.[3] |

| Room Temperature | Ambient | Weeks to months | Not recommended for long-term storage. Stability is highly sequence-dependent.[3][4] |

Protection from Light

FAM, like many fluorophores, is susceptible to photobleaching—an irreversible loss of fluorescence upon exposure to light. Therefore, it is crucial to protect FAM-labeled peptides from light at all stages of storage and handling.

Best Practices for Light Protection:

-

Store vials in a dark container or wrapped in aluminum foil.

-

Minimize exposure to ambient light during weighing and reconstitution.

-

Use amber-colored microcentrifuge tubes or plates for experiments when possible.

Protection from Moisture

Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere. Moisture can lead to hydrolysis of the peptide backbone and degradation of the fluorescent label.

Best Practices for Moisture Protection:

-

Always allow the peptide vial to warm to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial.

-

Once opened, weigh out the desired amount of peptide quickly and reseal the vial tightly.

-

For long-term storage, consider storing vials in a desiccator at the recommended low temperature.

Handling and Reconstitution of Lyophilized Peptides

Careful handling and proper reconstitution are critical for obtaining accurate and reproducible experimental results.

Aliquoting

To avoid repeated freeze-thaw cycles, which can degrade both the peptide and the FAM dye, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.[4]

Reconstitution Protocol

The choice of solvent for reconstitution depends on the physicochemical properties of the peptide.

Recommended Solvents:

-

Sterile, nuclease-free water: Suitable for most hydrophilic peptides.

-

Bacteriostatic water (containing 0.9% benzyl (B1604629) alcohol): Can be used to prevent microbial growth in solutions that will be stored for short periods.

-

Phosphate-buffered saline (PBS): A common choice for biological applications, but be mindful of potential pH effects on FAM fluorescence.

-

Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile (ACN): For hydrophobic peptides, a small amount of an organic solvent may be necessary to aid dissolution. It is common to first dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer to the desired concentration.

Step-by-Step Reconstitution:

-

Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

-

Allow the vial to equilibrate to room temperature in a desiccator.

-

Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.

-

Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.

-

Visually inspect the solution for any particulates. If present, the solution can be filtered through a 0.22 µm filter.

-

Immediately aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

-

Store the aliquots at -20°C or -80°C.

Table 2: General Guidelines for Reconstituted Peptide Storage

| Storage Condition | Temperature | Expected Shelf Life |

| Short-Term | 4°C | Days to weeks |

| Long-Term | -20°C to -80°C | Several months |

Experimental Protocols

Determination of Peptide Concentration

Accurate determination of the peptide concentration is crucial for quantitative experiments. This can be achieved using UV-Visible spectrophotometry.

Protocol for Spectrophotometric Quantification:

-

Prepare a dilution of the FAM-labeled peptide stock solution in a suitable buffer (e.g., PBS).

-

Measure the absorbance of the solution at the maximum absorbance wavelength of FAM (~494 nm) and, if the peptide contains tryptophan or tyrosine, at 280 nm.

-

Calculate the concentration using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance.

-

ε is the molar extinction coefficient of FAM at ~494 nm (typically ~75,000 M⁻¹cm⁻¹).

-

c is the concentration in M.

-

l is the path length of the cuvette in cm.

-

Note: The presence of aromatic amino acids (Trp, Tyr) will contribute to the absorbance at 280 nm. For peptides lacking these residues, absorbance at 214 nm (peptide bond) can be used, though this method is more susceptible to interference from other substances.

Assessment of Peptide Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthetic peptides.

Protocol for HPLC Analysis:

-

Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or acetonitrile. Centrifuge and filter the sample before injection.[4]

-

Column Selection: A reversed-phase C18 column is commonly used for peptide analysis.[4]

-

Mobile Phase:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: A gradient of increasing Buffer B concentration is used to elute the peptide and any impurities. A typical gradient might be 5% to 60% Buffer B over 20 minutes.[4]

-

Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and at the absorbance maximum of FAM (~494 nm).[4]

-

Data Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[4]

Visualization of Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for using FAM-labeled peptides in cell-based assays.

References

Biophysical Properties of FAM-Labeled Bid BH3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biophysical properties of the fluorescein (B123965) (FAM) labeled Bid BH3 peptide. The content herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Biophysical Data

The interaction of the FAM-labeled Bid BH3 peptide with anti-apoptotic Bcl-2 family proteins is a critical aspect of its function as a pro-apoptotic probe. The following tables summarize the key quantitative biophysical parameters determined through various experimental techniques.

Table 1: Binding Affinities of Bid BH3 Peptides with Anti-Apoptotic Bcl-2 Family Proteins

The binding affinities of Bid BH3 peptides to various anti-apoptotic Bcl-2 family members have been characterized primarily through fluorescence polarization assays. These values are crucial for understanding the selectivity and potency of the peptide.

| Anti-Apoptotic Protein | Ligand | Method | Dissociation Constant (Kd) / Inhibition Constant (Ki) |

| Bcl-xL | FITC-Bid BH3 | Fluorescence Polarization | 3.36 nM[1] |

| Bfl-1/A1 | FITC-Bid BH3 | Fluorescence Polarization | Not explicitly quantified, but binding is demonstrated. |

| Mcl-1 | Unlabeled Bid BH3 | Isothermal Titration Calorimetry | 0.83 µM |

| Bcl-2 | Unlabeled Bid BH3 | Not explicitly quantified, but binding is demonstrated. | |

| Bcl-w | Unlabeled Bid BH3 | Not explicitly quantified, but binding is demonstrated. |

Note: While the primary focus is on FAM-labeled Bid BH3, data for other labels or unlabeled peptides are included for a comprehensive overview, with the specific ligand noted.

Table 2: Circular Dichroism (CD) Spectroscopy Data for Fluorescein-Labeled Bid BH3 Peptide

Circular dichroism spectroscopy provides insights into the secondary structure of the peptide in solution. The following data is derived from published spectra of fluorescein-labeled Bid peptides.